molecular formula C11H9F2NO B3359195 3-(5,7-difluoro-1H-indol-3-yl)propanal CAS No. 843653-02-1

3-(5,7-difluoro-1H-indol-3-yl)propanal

Cat. No.: B3359195
CAS No.: 843653-02-1
M. Wt: 209.19 g/mol
InChI Key: DBWWLQIWMUATPH-UHFFFAOYSA-N
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Description

3-(5,7-difluoro-1H-indol-3-yl)propanal is a chemical compound belonging to the indole family, characterized by the presence of a difluoro-substituted indole ring. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-difluoro-1H-indol-3-yl)propanal typically involves the construction of the indole ring followed by the introduction of the difluoro substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring. The difluoro substituents can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(5,7-difluoro-1H-indol-3-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5,7-difluoro-1H-indol-3-yl)propanal has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,7-difluoro-1H-indol-3-yl)propanal involves its interaction with specific molecular targets and pathways. The difluoro substituents can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The indole ring can interact with various biological targets, including proteins and nucleic acids, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,7-difluoro-1H-indol-3-yl)propanol
  • 3-(5,7-difluoro-1H-indol-3-yl)propanoic acid
  • 3-(5,7-difluoro-1H-indol-3-yl)propylamine

Uniqueness

3-(5,7-difluoro-1H-indol-3-yl)propanal is unique due to its specific substitution pattern and the presence of an aldehyde group. This combination of structural features can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-(5,7-difluoro-1H-indol-3-yl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO/c12-8-4-9-7(2-1-3-15)6-14-11(9)10(13)5-8/h3-6,14H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWWLQIWMUATPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCC=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648842
Record name 3-(5,7-Difluoro-1H-indol-3-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843653-02-1
Record name 3-(5,7-Difluoro-1H-indol-3-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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